molecular formula C10H20N2O B1603291 N-butylpiperidine-4-carboxamide CAS No. 73415-55-1

N-butylpiperidine-4-carboxamide

Cat. No.: B1603291
CAS No.: 73415-55-1
M. Wt: 184.28 g/mol
InChI Key: GKCROKLQKJMQMJ-UHFFFAOYSA-N
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Description

N-Butylpiperidine-4-carboxamide (CAS 73415-55-1) is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol. This piperidine derivative features a carboxamide functional group on the 4-position of the piperidine ring, which is substituted with an N-butyl chain. The compound's structural framework makes it a valuable intermediate in various research applications, particularly in medicinal chemistry and drug discovery projects where piperidine-based scaffolds are of significant interest for their potential biological activities. While specific mechanistic and application details are proprietary, piperidine carboxamide analogs are generally investigated as building blocks for the synthesis of more complex molecules and are studied for their potential interactions with biological systems. The SMILES notation for the compound is O=C(C1CCNCC1)NCCCC, representing its molecular structure. Researchers can procure this compound in multiple quantities, with standard packaging including 250 mg and 1 g sizes to accommodate different experimental scales. It is essential to note that this product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, human consumption, or veterinary use. Proper handling procedures in accordance with laboratory safety standards are required.

Properties

IUPAC Name

N-butylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-2-3-6-12-10(13)9-4-7-11-8-5-9/h9,11H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCROKLQKJMQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585496
Record name N-Butylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73415-55-1
Record name N-Butyl-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73415-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amidation of Piperidine-4-carboxylic Acid or Derivatives

  • Starting Material: Piperidine-4-carboxylic acid or its activated derivatives (e.g., acid chloride or ester).
  • Reagents: Butylamine as the nucleophile to form the carboxamide.
  • Coupling Agents: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or other peptide coupling reagents facilitate amide bond formation.
  • Solvents: Aprotic organic solvents like dichloromethane or dimethylformamide (DMF).
  • Conditions: Room temperature to mild heating, often under inert atmosphere to prevent side reactions.

This method allows direct formation of the amide bond with good yields and purity.

N-Alkylation of Piperidine-4-carboxamide

  • Starting Material: Piperidine-4-carboxamide.
  • Alkylating Agent: Butyl halides (e.g., butyl bromide or chloride).
  • Base: Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amide nitrogen.
  • Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
  • Conditions: Reflux or elevated temperatures to promote alkylation.

This route involves first preparing the piperidine-4-carboxamide, then introducing the butyl group via nucleophilic substitution.

Industrial Scale Preparation

Industrial synthesis of this compound adapts the above methods with optimization for scale, cost, and safety:

  • Reactor Type: Large-scale batch reactors or continuous flow systems.
  • Solvent Selection: Preference for solvents with low toxicity and ease of recovery such as toluene or ethanol.
  • Catalysts and Bases: Use of catalytic amounts of bases or coupling agents to minimize waste.
  • Purification: Industrial purification employs recrystallization, distillation, or chromatographic techniques adapted for bulk processing.

Related Preparation Insights from Patent Literature

While direct preparation methods for this compound are limited in publicly available literature, related compounds such as piperidine-4-carbothioamide hydrochloride have been prepared via:

This demonstrates the utility of functional group transformations on the piperidine ring, which can be analogously applied to carboxamide synthesis.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Catalysts Solvent(s) Conditions Advantages Limitations
Amidation with Butylamine Piperidine-4-carboxylic acid or ester Butylamine, DCC or coupling agent Dichloromethane, DMF Room temp to mild heating Direct amide formation, high yield Requires coupling agent, possible side reactions
N-Alkylation of Piperidine-4-carboxamide Piperidine-4-carboxamide Butyl halide, NaH or K2CO3 DMSO, acetonitrile Reflux or elevated temp Straightforward alkylation Possible over-alkylation, requires strong base
Functional Group Transformation (Patent method) 4-Cyanopiperidine hydrochloride Hydrogen sulfide, catalytic base THF, alcohols Closed vessel, controlled High specificity, catalytic base Specific to carbothioamide, not direct carboxamide

Research Findings and Considerations

  • The choice of synthetic route depends on the availability of starting materials and desired purity.
  • Amidation using coupling agents is preferred for laboratory-scale synthesis due to its simplicity and control.
  • N-alkylation requires careful control of stoichiometry and base strength to avoid side reactions.
  • Industrial processes prioritize solvent recovery and catalyst reuse to minimize environmental impact.
  • Analogous synthesis of piperidine derivatives with varied substituents demonstrates the flexibility of the piperidine scaffold for functionalization.

Chemical Reactions Analysis

Types of Reactions: N-butylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
N-butylpiperidine-4-carboxamide serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it valuable in developing new compounds with desired properties. The compound can undergo several reactions, including oxidation to form carboxylic acids and reduction to yield primary amines.

Comparison with Similar Compounds
The unique butyl substituent in this compound imparts distinct physicochemical properties compared to its analogs, such as N-tert-butylpiperidine-4-carboxamide and N-methylpiperidine-4-carboxamide. This specificity affects solubility, reactivity, and biological activity.

Biological Applications

Enzyme Inhibition Studies
this compound has been investigated for its role as an enzyme inhibitor. Its mechanism involves binding to active sites on enzymes, thereby preventing substrate access and modulating biochemical pathways. This inhibition can lead to various biological effects depending on the target enzyme.

Pharmacological Potential
Research indicates that derivatives of this compound exhibit potential therapeutic properties, including anti-inflammatory and analgesic effects. For instance, studies have shown that certain derivatives can inhibit pyroptosis—a programmed cell death mechanism—demonstrating a concentration-dependent effect .

Table 1: Summary of Biological Activities

StudyActivity TestedConcentrationEffect Observed
Pyroptosis Inhibition10 µM19.4% inhibition
Pyroptosis Inhibition50 µM29.1% inhibition
CDC42 InhibitionVariesIC50 = 2.6–3.9 µM

These findings suggest that this compound derivatives could be developed into therapeutic agents targeting inflammatory diseases where pyroptosis is involved .

Industrial Applications

Production of Biodegradable Surfactants
In industrial settings, this compound is utilized in producing biodegradable surfactants and as an intermediate in pharmaceutical synthesis. Its unique chemical properties make it suitable for developing environmentally friendly materials.

Mechanism of Action

The mechanism of action of N-butylpiperidine-4-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites on enzymes, preventing substrate access and subsequent reactions. This inhibition can lead to various biological effects, depending on the target enzyme .

Comparison with Similar Compounds

  • N-tert-Butylpiperidine-4-carboxamide
  • N-methylpiperidine-4-carboxamide
  • N-ethylpiperidine-4-carboxamide

Comparison: N-butylpiperidine-4-carboxamide is unique due to its specific butyl group, which imparts distinct physicochemical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity. For instance, the butyl group can influence the compound’s lipophilicity, affecting its interaction with biological membranes and enzymes .

Biological Activity

N-butylpiperidine-4-carboxamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

This compound features a piperidine ring with a butyl group at the nitrogen atom and a carboxamide functional group at the fourth position. This unique structure contributes to its distinct physicochemical properties, influencing its biological interactions.

Compound Name Structure Features Biological Activity
This compoundButyl group on nitrogen; carboxamide at C4Antihypertensive properties, enzyme inhibition
N-benzyl-N-butylpiperidine-4-carboxamideBenzyl group on nitrogen; carboxamide at C4Anticancer activity
1-benzyl-4-(2-fluorophenyl)piperidineFluorophenyl substitution; piperidine structureAntiviral effects

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, modulating biochemical pathways. Its structure allows it to bind to active sites on enzymes, preventing substrate access and subsequent reactions, which can lead to various biological effects depending on the target enzyme .
  • Calcium Channel Modulation : Research indicates that derivatives of this compound may exhibit antihypertensive properties by acting as modulators of calcium channels. This mechanism is particularly relevant in cardiovascular regulation .

Biological Activities and Applications

  • Antihypertensive Properties : Studies have shown that this compound can lower blood pressure in spontaneously hypertensive rats without inducing reflex tachycardia, a common side effect of traditional calcium channel blockers .
  • Antimicrobial Activity : A novel series of piperidine derivatives, including this compound, have been identified as inhibitors of DNA gyrase in Mycobacterium abscessus, showcasing significant antimicrobial properties against multidrug-resistant strains .
  • Anticancer Potential : Research into similar compounds has revealed potential anticancer activities. For instance, derivatives targeting EGFR and BRAF have shown promising antiproliferative effects against various cancer cell lines .

Case Study 1: Antihypertensive Effects

In a study evaluating the antihypertensive effects of N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide (20d), oral administration resulted in significant blood pressure reduction in hypertensive rats without causing reflex tachycardia, highlighting the compound's potential for treating hypertension .

Case Study 2: Antimicrobial Efficacy

A recent investigation identified this compound as part of a class of compounds effective against Mycobacterium abscessus. The study demonstrated that these compounds exhibited bactericidal and antibiofilm activity, suggesting their potential use in treating lung diseases caused by nontuberculous mycobacteria .

Q & A

Basic: What are the common synthetic strategies for N-butylpiperidine-4-carboxamide, and how are reaction conditions optimized?

This compound is typically synthesized via multi-step reactions starting with functionalization of the piperidine ring. A standard approach involves:

  • Step 1 : Alkylation of piperidine-4-carboxamide with 1-bromobutane under basic conditions (e.g., K₂CO₃) to introduce the N-butyl group .
  • Step 2 : Purification via column chromatography or recrystallization to achieve >95% purity .
  • Optimization : Reaction temperature (60–80°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios are critical for maximizing yield (reported 65–80%) and minimizing byproducts like N-tert-butyl analogs .

Basic: Which pharmacological targets are associated with this compound, and what experimental models validate its activity?

The compound modulates L-type calcium channels and α₁-adrenergic receptors , implicated in hypertension. Key validation methods include:

  • In vitro assays : Patch-clamp electrophysiology to measure Ca²⁺ current inhibition in cardiac myocytes .
  • Ex vivo models : Isolated rat aortic ring assays to assess vasodilation (EC₅₀ ≈ 12 µM) .
  • Binding studies : Radioligand displacement assays (e.g., [³H]-nitrendipine for calcium channels) .

Basic: What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., δ 3.4 ppm for piperidine protons) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (MW 198.28 g/mol) and purity .
  • X-ray Crystallography : Resolves 3D conformation, critical for docking studies .

Advanced: How do structural modifications (e.g., tert-butyl vs. benzyl groups) impact biological activity?

A comparative study of analogs reveals:

Analog Modification Activity (IC₅₀, Calcium Channels)
This compoundBaseline15 µM
N-tert-butyl analogBulkier substituent42 µM (reduced potency)
N-benzyl analogAromatic moiety8 µM (enhanced binding)

Key Insight : Bulky groups hinder receptor access, while aromatic moieties enhance π-π interactions with hydrophobic binding pockets .

Advanced: What strategies address poor bioavailability of this compound in preclinical studies?

  • Linker modifications : Introducing polyethylene glycol (PEG) spacers improves solubility (e.g., 3-hydroxypropyl variant increases aqueous solubility by 4×) .
  • Prodrug approaches : Esterification of the carboxamide group enhances membrane permeability (e.g., acetylated prodrug shows 70% higher AUC in rodent models) .

Advanced: How can researchers resolve contradictions in reported efficacy across studies?

Discrepancies in antihypertensive efficacy (e.g., 30–60% variance in rat models) may arise from:

  • Metabolic differences : CYP450 enzyme polymorphisms affecting clearance rates. Mitigate via standardized metabolic stability assays (e.g., liver microsomal studies) .
  • Formulation variability : Use nanoemulsions or cyclodextrin complexes to ensure consistent drug delivery .

Advanced: What experimental designs are recommended for in vivo pharmacokinetic studies?

  • Dosing regimen : Single-dose (10 mg/kg, IV/PO) in Sprague-Dawley rats with serial blood sampling over 24h .
  • Analytical method : LC-MS/MS quantification (LOQ 1 ng/mL) to track plasma concentration-time profiles .
  • Tissue distribution : Autoradiography or whole-body imaging to assess accumulation in target organs (e.g., heart, kidneys) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-butylpiperidine-4-carboxamide
Reactant of Route 2
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